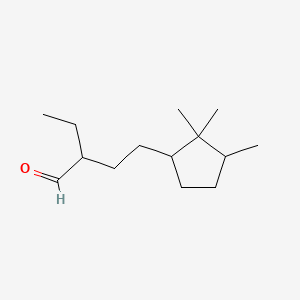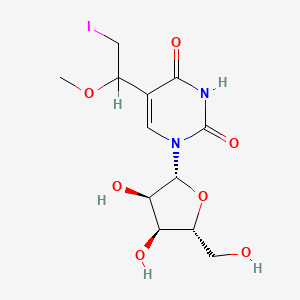
5-(1-Methoxy-2-iodoethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxy-2-iodoethyl)uridine is a modified nucleoside analog with the chemical formula C12H17IN2O7 and a molecular weight of 428.17705 g/mol . This compound is a derivative of uridine, where the uracil base is substituted at the 5-position with a 1-methoxy-2-iodoethyl group. Such modifications are often explored for their potential biological activities, including antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine typically involves the reaction of uridine derivatives with appropriate reagents. One common method includes the reaction of 5-(1-hydroxy-2-iodoethyl)-3’,5’-di-O-acetyl-2’-deoxyuridine with dimethyl sulfate in the presence of a base such as sodium carbonate in methanol . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or halides in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(1-azido-2-iodoethyl)uridine or 5-(1-thiocyanato-2-iodoethyl)uridine.
Oxidation: Formation of 5-(1-formyl-2-iodoethyl)uridine.
Reduction: Formation of 5-(1-hydroxy-2-iodoethyl)uridine.
Scientific Research Applications
5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Investigated for its anticancer properties and its ability to inhibit the replication of certain viruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, preventing the elongation of the DNA strand. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Known for its antiviral properties against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Fluoro-2-iodoethyl)uridine: Similar structure with a fluorine atom instead of a methoxy group.
Uniqueness
5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its stability and bioavailability compared to other analogs. Additionally, its iodine atom allows for easy substitution, making it a versatile compound for further modifications .
Properties
CAS No. |
123881-97-0 |
|---|---|
Molecular Formula |
C12H17IN2O7 |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
OJTJVXAUCCVCCE-NFSOJESZSA-N |
Isomeric SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


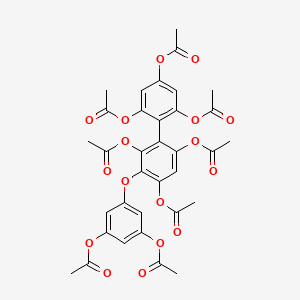


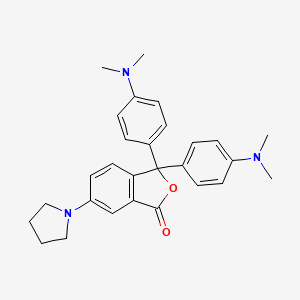
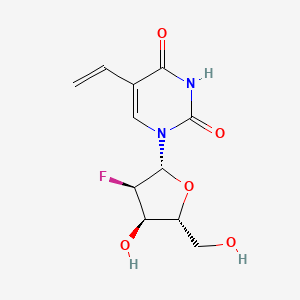
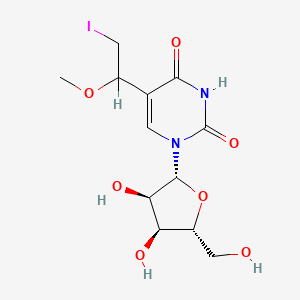


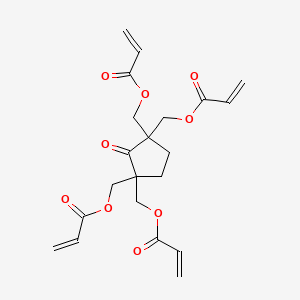
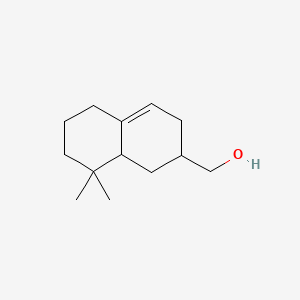
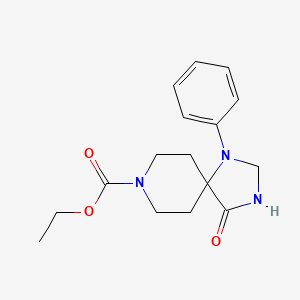

![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
